4-nitro-N1-(propan-2-yl)benzene-1,2-diamine
Description
4-nitro-N1-(propan-2-yl)benzene-1,2-diamine is an aromatic amine compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and an isopropyl group (-CH(CH3)2) attached to a benzene ring, along with two amine groups (-NH2) at the 1 and 2 positions . It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
4-nitro-1-N-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)11-9-4-3-7(12(13)14)5-8(9)10/h3-6,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCJUOGTRRIILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine typically involves the nitration of N1-(propan-2-yl)benzene-1,2-diamine. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine involves large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity of the product. The process is followed by purification steps such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N1-(propan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to nitroso or nitro groups.
Common Reagents and Conditions
Reduction: H2, Pd/C, ethanol, room temperature
Substitution: Alkyl halides, base (e.g., NaOH), solvent (e.g., ethanol), reflux conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperature
Major Products Formed
Reduction: 4-amino-N1-(propan-2-yl)benzene-1,2-diamine
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 4-nitroso-N1-(propan-2-yl)benzene-1,2-diamine or 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine
Scientific Research Applications
4-nitro-N1-(propan-2-yl)benzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine groups can also form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-nitro-N1-(propan-2-yl)benzene-1,2-diamine is unique due to the presence of both nitro and isopropyl groups on the benzene ring, which imparts distinct chemical and biological properties.
Biological Activity
4-nitro-N1-(propan-2-yl)benzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and potential therapeutic applications.
- Molecular Formula : C9H13N3O2
- Molecular Weight : 195.22 g/mol
- CAS Number : 56136-70-0
The compound features a nitro group and two amine functionalities, which are crucial for its biological activity. The presence of the isopropyl group contributes to its unique chemical behavior.
Antimicrobial Properties
Research indicates that 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 30 |
The nitro group plays a pivotal role in enhancing the lipophilicity of the molecule, promoting better membrane interaction and penetration into bacterial cells .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The IC50 values against selected cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast) | 15 |
| HepG2 (liver) | 12 |
| A549 (lung) | 18 |
The compound's mechanism involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
The biological activity of 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine is primarily attributed to the following mechanisms:
- Reduction of Nitro Group : The nitro group can be enzymatically reduced to form reactive amine derivatives, which are capable of forming covalent bonds with nucleophilic sites on proteins, disrupting their function.
- Formation of Reactive Intermediates : During the reduction process, intermediates such as nitroso and hydroxylamine derivatives can form, which may exhibit both beneficial and toxic effects on biological systems .
- Interaction with Enzymes : The compound has been shown to inhibit various enzymes involved in cancer progression and inflammation, such as iNOS and COX-2, suggesting its potential as a multi-target therapeutic agent .
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Study on Anticancer Effects : A recent study demonstrated that treatment with 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine resulted in significant tumor regression in xenograft models of breast cancer. The treatment led to increased levels of apoptotic markers and decreased proliferation markers in tumor tissues .
- Antimicrobial Efficacy Study : Another study assessed the compound's ability to combat antibiotic-resistant strains. Results indicated that it not only inhibited growth but also reduced biofilm formation, which is critical for persistent infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
